Unii-MP4G742tkl
Description
While its exact molecular formula and structure remain unspecified in the provided evidence, its UNII designation indicates recognition by the U.S. FDA Substance Registration System, suggesting its inclusion in drug development pipelines or medical device formulations .
Key inferred properties (derived from analogous compounds in and ):
- Structural motifs: Likely contains pyrimidine, pyrazole, or fluorinated aromatic systems, common in kinase inhibitors or antimicrobial agents.
- Synthetic route: May involve carbamate or amide coupling reactions, as seen in structurally similar compounds (e.g., CAS 428854-24-4; ).
- Analytical characterization: Presumed use of LC-MS, NMR (¹H/¹³C), and HRMS for purity validation, as mandated in pharmacological research ().
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-[methanimidoyl(methyl)amino]-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4/c1-7(19)10-12-8-4-3-5-9(17(2)6-16)11(8)13(15(21)22)18(12)14(10)20/h6-10,12,16,19H,3-5H2,1-2H3,(H,21,22)/t7-,8+,9+,10-,12-/m1/s1 |
InChI Key |
IGTIRFPEBXSHFP-KZFLBEFCSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)N(C)C=N)O |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)N(C)C=N)O |
Synonyms |
GV 129606 GV-129606 GV129606 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorinated aromatic systems are prevalent in this compound and CAS 428854-24-4, enhancing metabolic stability and target binding affinity compared to non-fluorinated analogs .
- Synthetic complexity: this compound’s presumed carbamate coupling () requires stringent temperature control (e.g., 60°C water baths; ) and anhydrous solvents, unlike the enzymatic methods used for C21H28NO10S .
Key Observations :
- Potency: Fluorinated analogs (e.g., CAS 428854-24-4) exhibit superior target affinity (nanomolar IC50) compared to non-fluorinated compounds like C21H28NO10S .
- Safety : Structural fluorination may reduce acute toxicity, as seen in CAS 428854-24-4’s moderate LD50, though this compound requires further preclinical validation .
Regulatory and Industrial Relevance
- This compound: Classified under FDA’s “Device Combination Products” guidelines (), suggesting integration into drug-eluting implants or diagnostic tools. Requires GMP compliance and stability data per EMA standards .
- CAS 428854-24-4 : Prioritized in oncology pipelines due to kinase inhibition efficacy, with Phase I trials citing 85% target engagement ().
- C21H28NO10S: Used in antimicrobial coatings, validated via ISO-compliant microbiological assays ().
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